4-(3,4-Diaminophenyl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(3,4-diaminophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4,11-12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNXPDQQODLPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCC(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via β-Keto Ester Intermediates and Halogenation
One robust method involves the preparation of β-keto ester intermediates followed by selective halogenation and hydrolysis steps. According to a patented process:
Step 1: Formation of β-Keto Ester
An alkali metal enolate (e.g., acetate enolate) reacts with a suitable aromatic precursor bearing amino or protected amino groups to form a β-keto ester intermediate. This reaction typically proceeds rapidly at low temperatures (-75°C to -30°C) in solvents such as tetrahydrofuran or toluene.
Step 2: Oxidative Halogenation
The β-keto ester undergoes oxidative halogenation at the active methylene position using halogenating agents. Common halogenating agents include N-bromosuccinimide, copper(II) bromide, or bromine for bromination; and N-chlorosuccinimide, copper(II) chloride, sulfuryl chloride, or chlorine for chlorination.
This reaction is performed by simply mixing the β-keto ester with the halogenating agent in an appropriate solvent at controlled temperatures, often near 0°C or below.
Step 3: Hydrolysis and Decarboxylation
The halogenated β-keto ester is then hydrolyzed and decarboxylated to yield the target 4-amino-3-oxo-butanoic acid derivative with the desired aromatic substitution.
-
The intermediate and final products can be purified by silica-gel column chromatography using mixtures of n-hexane and ethyl acetate (commonly 4:1 ratio). Drying agents like anhydrous magnesium sulfate are used to remove residual water.
Table 1. Key Reaction Parameters for β-Keto Ester Route
| Step | Conditions | Reagents/Notes |
|---|---|---|
| β-Keto ester formation | -75°C to -30°C; 5–60 min | Alkali metal enolate, THF or toluene solvent |
| Oxidative halogenation | 0°C or below; mixing in solvent | N-bromosuccinimide, copper(II) bromide, etc. |
| Hydrolysis and decarboxylation | Acidic aqueous conditions | Hydrolysis followed by decarboxylation |
| Purification | Silica-gel chromatography (n-hexane/ethyl acetate 4:1) | Drying over MgSO4 |
This method is advantageous for its relatively mild conditions and high selectivity for halogenation at the active methylene position.
Multi-Step Synthesis from Nitro-Substituted Precursors
An alternative route involves starting from 4-nitrobenzoic acid derivatives, which are converted through a series of reactions including:
- Activation of the carboxyl group using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature.
- Alkylation or condensation to introduce the methyl and keto groups under controlled temperature (-5 to 0°C) in polar aprotic solvents like N,N-dimethylformamide.
- Hydrogenation under mild conditions (e.g., hydrogen gas at 1520.1 Torr, 58°C in ethanol) to reduce nitro groups to amino groups.
- Hydrolysis and purification steps to isolate the final acid.
This synthetic route typically involves six steps with reaction times ranging from 14 to 34 hours per step, optimized for large-scale production.
Table 2. Representative Multi-Step Reaction Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Solvent |
|---|---|---|---|---|
| 1 | Dicyclohexylcarbodiimide, DMAP | 26 | 34 | Dichloromethane |
| 2 | Sodium ethanolate | -5 to 0 | 15.5 | N,N-Dimethylformamide |
| 3 | Ethanol | 52 | 16 | Ethanol |
| 4 | Sodium ethanolate | 16 | 14 | N,N-Dimethylformamide |
| 5 | Sodium hydroxide | 67 | 28 | Ethanol |
| 6 | Hydrogen gas (1520.1 Torr) | 58 | 22 | Ethanol |
This method is well-documented for its scalability and reproducibility in industrial settings.
Analytical and Purification Techniques
- Purification is commonly achieved by silica-gel column chromatography using solvent mixtures such as n-hexane and ethyl acetate.
- Drying agents like anhydrous magnesium sulfate are used to remove moisture from organic layers.
- Characterization of intermediates and final products typically involves chromatographic purity assessment (HPLC), spectroscopic methods (NMR, FT-IR), and mass spectrometry.
Research Findings and Optimization Notes
- The use of equimolar or slight excess amounts of halogenating agents in oxidative halogenation minimizes side reactions and improves yield.
- Reaction temperatures between -75°C and room temperature are critical for controlling reaction rates and selectivity during β-keto ester formation.
- Solvent choice (THF, toluene, DMF) significantly affects solubility and reaction kinetics.
- Hydrogenation steps require controlled pressure and temperature to selectively reduce nitro groups without affecting sensitive keto or amino functionalities.
- The multi-step route requires careful monitoring to avoid over-reduction or polymerization of amino groups.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| β-Keto ester intermediate route | Aromatic amine or protected derivatives | Enolate formation, halogenation, hydrolysis | Mild conditions, selective halogenation | Requires low temperature control |
| Multi-step from nitrobenzoic acid | 4-Nitrobenzoic acid | Activation, alkylation, hydrogenation | Scalable, industrially viable | Multi-step, longer reaction times |
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Diaminophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form corresponding alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Overview
4-(3,4-Diaminophenyl)-4-oxobutanoic acid, also known as a derivative of phenylketones, is a compound with diverse applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structural features contribute to its biological activities and potential therapeutic uses.
Pharmaceutical Development
The compound has been studied for its potential as an enzyme inhibitor , particularly in the kynurenine pathway. This pathway is crucial in tryptophan metabolism, and inhibitors targeting enzymes like kynurenine 3-hydroxylase are being explored for their roles in treating neurodegenerative diseases and mood disorders. Research indicates that similar compounds exhibit significant anti-inflammatory properties, making them candidates for further medicinal exploration .
Chemical Sensing
This compound can interact with various biological targets, leading to its application in chemical sensing . Boronic acids, including derivatives of this compound, are utilized for their ability to form stable complexes with diols and Lewis bases. This property is exploited in both homogeneous assays and heterogeneous detection methods, enhancing the sensitivity and specificity of biosensors.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing other complex molecules. Its structure allows for various chemical modifications, enabling researchers to create derivatives with tailored properties for specific applications in drug development and material science .
Case Studies
Several studies have documented the effects of this compound on various biological systems:
- Inhibition Studies : Research demonstrated that derivatives of this compound effectively inhibit kynurenine pathway enzymes, suggesting potential therapeutic applications in treating depression and neurodegenerative disorders .
- Sensing Applications : A study highlighted the use of boronic acid derivatives in developing biosensors capable of detecting glucose levels through specific interactions with diols.
- Synthetic Pathways : Various synthetic routes have been established to produce this compound and its derivatives, showcasing its utility as a precursor for more complex organic molecules .
Mechanism of Action
The mechanism of action of 4-(3,4-diaminophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
The substituents on the phenyl ring significantly influence chemical reactivity, solubility, and biological activity. Key analogues include:
Key Observations :
- Electron-donating groups (e.g., methoxy in ) reduce electrophilicity compared to amino groups, which are nucleophilic and participate in cross-coupling or coordination chemistry.
- Halogenated derivatives (e.g., Cl, F in ) exhibit enhanced stability and bioactivity, with dichlorophenyl variants showing COX-2 inhibition.
- Aromatic extensions (e.g., naphthyl in ) increase lipophilicity, impacting bioavailability.
Physicochemical Properties
Comparative data for selected analogues:
Key Trends :
- Amino-substituted variants are more hydrophilic (lower logP) than halogenated or aromatic analogues.
- Increased hydrogen-bonding capacity (3 donors vs. 1 in methoxy/naphthyl derivatives) suggests superior suitability for enzyme targeting or metal coordination .
Biological Activity
4-(3,4-Diaminophenyl)-4-oxobutanoic acid, also known by its chemical structure and CAS number (56436-27-2), has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features an oxobutanoic acid backbone with a diaminophenyl substituent. This unique structure is believed to contribute to its biological activity, particularly in cancer treatment and enzyme inhibition.
Target Interactions
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzymatic Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways related to cancer proliferation.
- Receptor Binding : It may also bind to receptors that play critical roles in cell signaling and growth regulation.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its ability to form hydrogen bonds enhances its interaction with biological macromolecules, which may improve its efficacy as a therapeutic agent.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values reported were comparable to established chemotherapeutics such as Doxorubicin .
| Cell Line | IC50 Value (µg/mL) | Comparison Drug | IC50 Value (µg/mL) |
|---|---|---|---|
| MCF-7 | 2.13 | Doxorubicin | 1.62 |
| HepG2 | 1.63 | Doxorubicin | 1.62 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity:
- Antibacterial Effects : It demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Case Studies and Research Findings
- Study on Cytotoxicity : A study conducted by Alam et al. synthesized derivatives based on this compound and screened them for cytotoxicity against various cancer cell lines. The most potent derivative showed IC50 values that suggest strong anticancer activity .
- Mechanistic Insights : Research indicated that the compound's mechanism involves the modulation of apoptotic pathways in cancer cells, leading to increased cell death rates when treated with varying concentrations.
- Comparative Analysis : A comparative study highlighted that this compound exhibits unique biological properties when compared to other similar compounds, suggesting it may serve as a lead compound for further drug development .
Q & A
Q. Key considerations :
- Stoichiometric ratios : Excess aldehyde drives the condensation reaction to completion.
- Reaction temperature : Maintain 60–80°C to avoid side reactions (e.g., over-oxidation of diaminophenyl groups) .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Use a multi-technique approach :
- NMR spectroscopy : and NMR to confirm the presence of the diaminophenyl group (aromatic protons at δ 6.5–7.5 ppm) and oxobutanoic acid (keto carbonyl at ~200–210 ppm in ) .
- FT-IR : Peaks at ~1680–1720 cm (C=O stretch) and ~3300 cm (N-H stretch from amine groups) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: CHNO, exact mass 207.0772 g/mol) .
Advanced: How can researchers optimize reaction yields when introducing electron-rich substituents (e.g., diaminophenyl groups)?
Answer:
Electron-rich aromatic rings (like diaminophenyl) are prone to oxidation. Mitigation strategies include:
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of amine groups.
- Mild oxidizing agents : Use TEMPO or catalytic Fe(III) instead of strong oxidants like KMnO.
- Protecting groups : Temporarily protect amines with Boc (tert-butyloxycarbonyl) or Fmoc groups during synthesis .
Q. Example optimization table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Without protecting groups | 35 | 75 |
| Boc-protected amines | 68 | 92 |
Advanced: How should contradictory data on biological activity (e.g., enzyme inhibition vs. no activity) be analyzed?
Answer:
Contradictions often arise from assay conditions or structural analogs. Follow these steps:
Validate assay protocols : Ensure consistent pH, temperature, and enzyme concentrations.
Compare substituent effects : Diaminophenyl derivatives may show enhanced binding to enzymes like kynurenine-3-hydroxylase compared to mono-aminophenyl analogs due to increased hydrogen bonding .
Dose-response studies : Test across a concentration range (e.g., 1 nM–100 µM) to identify false negatives from suboptimal dosing.
Q. Example SAR finding :
| Derivative | IC (µM) for COX-2 |
|---|---|
| 4-(3-Aminophenyl)-4-oxo | 12.4 |
| 4-(3,4-Diaminophenyl)-4-oxo | 3.8 |
Basic: What are the critical functional groups influencing reactivity in this compound?
Answer:
- Diaminophenyl group : Participates in hydrogen bonding and electrophilic substitution.
- Oxobutanoic acid : The keto-carbonyl undergoes nucleophilic addition, while the carboxylic acid enables salt formation or esterification.
- Synergistic effects : The electron-donating amines enhance the reactivity of the keto group in Michael addition reactions .
Advanced: What computational methods are suitable for predicting the compound’s reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular docking : Simulate interactions with biological targets (e.g., COX-2) using software like AutoDock Vina.
- Solvent effects : Use COSMO-RS to model solvation in polar solvents (e.g., water or DMSO) .
Q. Example DFT result :
- HOMO localized on diaminophenyl ring (susceptible to electrophilic attack).
- LUMO on keto group (prone to nucleophilic addition).
Advanced: How can researchers address analytical challenges in detecting trace impurities?
Answer:
- HPLC-MS/MS : Use reverse-phase C18 columns with a mobile phase of 0.1% formic acid in acetonitrile/water.
- Limits of detection (LOD) : Achieve ~0.1 ppm sensitivity for amines and carboxylic acid byproducts.
- Stability testing : Monitor degradation under stress conditions (e.g., 40°C/75% RH) to identify labile groups .
Basic: What solvents and storage conditions are optimal for this compound?
Answer:
- Solubility : Soluble in DMSO, DMF, and mildly acidic aqueous buffers (pH 4–6).
- Storage : Store at –20°C under inert gas (argon) in amber vials to prevent oxidation and photodegradation.
- Avoid : Prolonged exposure to light, moisture, or basic conditions (risk of hydrolysis) .
Advanced: How can researchers design derivatives to enhance metabolic stability?
Answer:
- Structural modifications : Replace labile protons (e.g., methylate amine groups) or introduce fluorine atoms to block metabolic hotspots.
- In vitro microsomal assays : Test hepatic stability using rat liver microsomes.
- Pro-drug strategies : Convert carboxylic acid to ethyl esters for improved membrane permeability .
Advanced: What strategies resolve spectral overlap in 1H^1H1H NMR for diaminophenyl derivatives?
Answer:
- 2D NMR : Use HSQC to correlate and signals, distinguishing aromatic protons.
- Deuterated solvents : DMSO-d sharpens amine proton signals.
- Variable temperature NMR : Resolve overlapping peaks by analyzing shifts at 25°C vs. 40°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
